molecular formula C18H13NO5 B14920538 2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B14920538
M. Wt: 323.3 g/mol
InChI Key: YALGZZHKCHBKPK-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features: The compound 2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate features a 2,3-dioxoindole core linked via an acetoxy group to a phenylethyl substituent.

Properties

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

phenacyl 2-(2,3-dioxoindol-1-yl)acetate

InChI

InChI=1S/C18H13NO5/c20-15(12-6-2-1-3-7-12)11-24-16(21)10-19-14-9-5-4-8-13(14)17(22)18(19)23/h1-9H,10-11H2

InChI Key

YALGZZHKCHBKPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

Preparation Methods

Alkylation of Isatin with Phenacyl Chloroacetate

Reaction Overview

This method involves the direct alkylation of isatin (1H-indole-2,3-dione) using phenacyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution at the indole nitrogen, forming the target ester.

Procedure
  • Reagents : Isatin (1.5 g, 10.18 mmol), phenacyl chloroacetate (1.2 equivalents), potassium carbonate (1.4 g, 10.18 mmol), acetone (50 mL).
  • Conditions : Stir at room temperature for 5–8 hours under nitrogen.
  • Workup : Filter, concentrate under reduced pressure, and recrystallize from acetone-hexane.
Key Observations
  • Yield : Analogous ethyl ester synthesis yields ~70%. Phenacyl derivatives may exhibit lower yields (~50–60%) due to steric hindrance.
  • Purity : Confirmed via HPLC and $$^1$$H-NMR.

Hydrolysis-Esterification of Ethyl (2,3-Dioxoindol-1-yl)Acetate

Reaction Overview

This two-step protocol involves hydrolyzing the ethyl ester intermediate to the carboxylic acid, followed by esterification with phenacyl alcohol.

Step 1: Hydrolysis of Ethyl Ester
  • Reagents : Ethyl (2,3-dioxoindol-1-yl)acetate (1.0 g, 4.3 mmol), NaOH (2.0 M, 10 mL), ethanol (15 mL).
  • Conditions : Reflux for 3 hours.
  • Product : (2,3-Dioxoindol-1-yl)acetic acid (yield: 85–90%).
Step 2: Esterification with Phenacyl Alcohol
  • Reagents : Carboxylic acid (0.8 g, 3.7 mmol), phenacyl alcohol (0.5 g, 3.7 mmol), DCC (0.9 g, 4.4 mmol), DMAP (catalytic).
  • Conditions : Stir in dichloromethane at 0°C → room temperature for 12 hours.
  • Workup : Filter, concentrate, and purify via column chromatography.
Key Observations
  • Yield : 65–75% based on similar esterifications.
  • Challenges : Phenacyl alcohol’s instability necessitates anhydrous conditions.

Transesterification of Ethyl Ester with Phenacyl Alcohol

Reaction Overview

The ethyl ester undergoes transesterification with phenacyl alcohol under acidic catalysis.

Procedure
  • Reagents : Ethyl (2,3-dioxoindol-1-yl)acetate (1.0 g, 4.3 mmol), phenacyl alcohol (0.6 g, 4.3 mmol), p-toluenesulfonic acid (0.1 g), toluene (20 mL).
  • Conditions : Reflux with a Dean-Stark trap for 6–8 hours.
  • Workup : Wash with NaHCO$$_3$$, dry, and concentrate.
Key Observations
  • Yield : 50–60% due to equilibrium limitations.
  • Advantage : Avoids handling corrosive chloroacetates.

Condensation with Acetophenone Derivatives

Reaction Overview

Inspired by naphthoquinone syntheses, this method employs acetophenone enolate to form the phenacyl moiety.

Procedure
  • Reagents : Isatin (1.5 g, 10.18 mmol), acetophenone (1.2 g, 10.18 mmol), sodium ethoxide (0.23 g, 10 mmol), ethanol (30 mL).
  • Conditions : Reflux for 12 hours.
  • Workup : Acidify with HCl, extract with ethyl acetate, and recrystallize.
Key Observations
  • Yield : ~40–50% due to competing side reactions.
  • Limitation : Requires optimization for indole systems.

Comparative Analysis of Methods

Method Reagents Conditions Yield (%) Purity (%) Key Challenges
Direct Alkylation Phenacyl chloroacetate, K$$2$$CO$$3$$ RT, 5–8 h 50–60 ≥95 Phenacyl chloroacetate synthesis
Hydrolysis-Esterification DCC, DMAP, phenacyl alcohol 0°C → RT, 12 h 65–75 ≥98 Multi-step, cost of reagents
Transesterification p-TsOH, phenacyl alcohol Reflux, 6–8 h 50–60 ≥90 Low equilibrium conversion
Acetophenone Condensation Acetophenone, NaOEt Reflux, 12 h 40–50 ≥85 Side product formation

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions to yield 2,3-dioxoindole-1-acetic acid and phenacyl alcohol:

C₁₈H₁₃NO₅+H₂OH⁺/OH⁻C₁₀H₇NO₃+C₈H₈O₂\text{C₁₈H₁₃NO₅} + \text{H₂O} \xrightarrow{\text{H⁺/OH⁻}} \text{C₁₀H₇NO₃} + \text{C₈H₈O₂}

  • Conditions : Reflux with HCl (2M) or NaOH (5%).

  • Applications : Hydrolysis products serve as intermediates for bioactive molecules .

Nucleophilic Substitution

The phenacyl acetate moiety participates in nucleophilic substitution at the α-carbon. For example:

C₁₈H₁₃NO₅+RNH₂C₁₈H₁₂N₂O₅+CH₃COOH\text{C₁₈H₁₃NO₅} + \text{RNH₂} \rightarrow \text{C₁₈H₁₂N₂O₅} + \text{CH₃COOH}

  • Reagents : Primary/secondary amines (e.g., methylamine, aniline).

  • Outcome : Substituted acetamides with retained indole-dione activity .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under thermal or catalytic conditions. For instance, heating in toluene with p-TsOH yields a spiro-indole-pyrrolidine derivative:

C₁₈H₁₃NO₅Δ,p-TsOHC₁₈H₁₁NO₄+H₂O\text{C₁₈H₁₃NO₅} \xrightarrow{\Delta, \text{p-TsOH}} \text{C₁₈H₁₁NO₄} + \text{H₂O}

  • Key Applications : Generation of spirocyclic scaffolds for drug discovery .

Redox Reactions

The indole-dione system undergoes reduction with NaBH₄ to produce dihydroindole derivatives, while oxidation with H₂O₂/Fe³⁺ yields quinone-like structures:

C₁₈H₁₃NO₅NaBH₄C₁₈H₁₅NO₅(reduction)\text{C₁₈H₁₃NO₅} \xrightarrow{\text{NaBH₄}} \text{C₁₈H₁₅NO₅} \quad (\text{reduction}) C₁₈H₁₃NO₅H₂O₂/Fe³⁺C₁₈H₁₁NO₆(oxidation)\text{C₁₈H₁₃NO₅} \xrightarrow{\text{H₂O₂/Fe³⁺}} \text{C₁₈H₁₁NO₆} \quad (\text{oxidation})

Comparative Reactivity with Analogues

The compound’s dual functionality distinguishes it from structurally related molecules:

CompoundReactivity ProfileUnique Features
2-Oxoindole Limited to indole-specific reactions (e.g., electrophilic substitution)Lacks ester functionality
Phenacyl acetate Ester hydrolysis dominates; no indole interactionsSimpler reactivity
Target Compound Combines ester hydrolysis, indole redox, and cyclizationDual reactivity enhances synthetic utility

Scientific Research Applications

It appears the query is for information on the applications of the chemical compound "2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate".

Based on the search results, here's what is known about the compound and related research areas:

Basic Information

  • Compound Name: this compound
  • Compound ID: Y511-2295
  • Molecular Formula: C18 H13 N O5
  • Molecular Weight: 323.3

Properties

  • logP: 1.654
  • logD: 1.654
  • Hydrogen bond acceptors count: 9
  • Polar surface area: 62.63

Potential Applications and Related Research

  • Antitumor Activity: Research indicates that 2-(1H-indol-3-yl)-2-oxo-acetamides exhibit antitumor activity, particularly against solid tumors like colon and lung tumors . While not the exact compound queried, the structural similarity suggests potential applications in this area. Colo-rectal tumors, which are often resistant to available chemotherapies, could be a target for such compounds .
  • General Anti-Cancer Potential: Several research efforts focus on synthesizing compounds with potential anti-cancer properties . For example, 1,3,4-Oxadiazoles derivatives have been synthesized and investigated for their in vitro cytotoxic efficacy against the LN229 Glioblastoma cell line .
  • Related Compounds: Other 2-oxo-2-phenylethyl derivatives are also being explored. For instance, 2-oxo-2-phenylethyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is listed as a screening compound in various libraries, including a CORONAVIRUS library .
  • Pyran Derivatives: Some studies explore pyran derivatives with a 2-oxo-2-phenylethyl group, showing their synthesis and characteristics . These compounds have potential applications in various research fields .

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name (CAS/RN if available) Core Structure Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Notable Features/Biological Activity
Target Compound 2,3-Dioxoindole Phenylethyl ester C₁₈H₁₄N₂O₅* ~338.32* Likely pro-drug potential; electron-deficient core
Methyl (2-oxo-2,3-dihydro-1H-indol-3-yl)acetate (18372-22-0) 2-Oxoindole Methyl ester C₁₁H₁₁NO₃ 205.21 Hydroxyindole derivative; moderate solubility
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate Indole 4-Nitrobenzoyl, ethyl ester C₁₉H₁₆N₂O₅ 352.34 Anticancer/antitumor activity via pro-drug activation
2-[(4-Acetylphenyl)amino]-2-oxoethyl (2,3-dioxoindolin-1-yl)acetate (425657-12-1) 2,3-Dioxoindole Acetylphenyl carbamate C₂₀H₁₅N₃O₆ 393.35 Enhanced H-bonding via carbamate; possible CNS activity
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate Fluoroindole Fluoro, methyl oxoacetate C₁₁H₈FNO₃ 221.19 Neuroprotective and anti-proliferative activity
Ethyl 3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate (2043001-75-6) Tetrahydroindazole Difluoromethyl, ethyl ester C₁₂H₁₄F₂N₂O₃ 284.25 Improved metabolic stability due to fluorine

*Estimated based on structural analogs.

Functional Group Analysis

  • Dioxoindole Core: The 2,3-dioxo group in the target compound and analogs (e.g., ) enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes or receptors. This contrasts with mono-oxo or hydroxyindole derivatives (e.g., ), which exhibit reduced reactivity .
  • Ester Substituents: Phenylethyl Ester (Target): Lipophilic, likely improving membrane permeability but reducing aqueous solubility compared to methyl/ethyl esters () .
  • Fluoro and Nitro Groups : Fluorination () increases metabolic stability and bioavailability, while nitro groups () may act as electron-withdrawing moieties, influencing redox properties in pro-drug activation .

Q & A

Q. Table 1. Spectroscopic Signatures of Key Functional Groups

Functional GroupFT-IR (cm⁻¹)¹H NMR (ppm)
Indole C=O1700–1720-
Acetate C=O1730–1750-
Aromatic protons-7.2–8.1

Q. Table 2. Computational Parameters for DFT Studies

ParameterValue
Basis Set6-311++G(d,p)
Solvent ModelPCM (acetic acid)
Convergence Threshold10⁻⁶ Hartree/Bohr

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